Cyclohexene, 1-chloro-4-(1-chloroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid with a pungent odor and has a molecular formula of C8H11Cl2. This compound is synthesized through a complex chemical process and has various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is not fully understood. However, studies have shown that the compound acts as a reactive intermediate in various chemical reactions. It is believed to undergo addition reactions with various nucleophiles such as water, alcohols, and amines. The compound is also known to undergo oxidation reactions, which result in the formation of various organic compounds.
Biochemical and Physiological Effects:
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- has various biochemical and physiological effects. Studies have shown that the compound has toxic effects on various organisms such as bacteria, fungi, and plants. The compound is also known to have mutagenic and carcinogenic effects on animals. Additionally, the compound is known to cause skin irritation and respiratory problems in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it ideal for use in various chemical reactions. However, the compound is toxic and requires special handling and disposal procedures. Additionally, the compound is unstable and can decompose under certain conditions, which can affect the accuracy of experimental results.
Direcciones Futuras
There are various future directions for the study of Cyclohexene, 1-chloro-4-(1-chloroethenyl)-. One future direction is the development of new synthetic methods for the compound. Researchers can explore new catalysts and reaction conditions to improve the yield and purity of the compound. Another future direction is the study of the mechanism of action of the compound. Researchers can use advanced analytical techniques such as spectroscopy and microscopy to gain a better understanding of the compound's reactivity and behavior. Additionally, researchers can explore the potential applications of the compound in various fields such as medicine, agriculture, and materials science.
Conclusion:
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is a chemical compound that is widely used in various scientific research applications. The compound is synthesized through a complex chemical process and has various biochemical and physiological effects. While the compound has advantages for use in lab experiments, it also has limitations and requires special handling procedures. There are various future directions for the study of Cyclohexene, 1-chloro-4-(1-chloroethenyl)-, and researchers can explore new synthetic methods, study the mechanism of action, and explore potential applications in various fields.
Métodos De Síntesis
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is synthesized through a complex chemical process. The synthesis method involves the reaction of cyclohexene with chlorine gas in the presence of a catalyst. The reaction results in the formation of 1-chloro-4-(1-chloroethenyl)-cyclohexene. The compound is then purified through various techniques such as distillation, recrystallization, and chromatography.
Aplicaciones Científicas De Investigación
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is widely used in various scientific research applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. The compound is also used in the development of new materials such as liquid crystals, surfactants, and adhesives. Additionally, Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is used in the study of chemical reactions and mechanisms.
Propiedades
Número CAS |
13547-06-3 |
---|---|
Nombre del producto |
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- |
Fórmula molecular |
C8H10Cl2 |
Peso molecular |
177.07 g/mol |
Nombre IUPAC |
1-chloro-4-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-6(9)7-2-4-8(10)5-3-7/h4,7H,1-3,5H2 |
Clave InChI |
RRBHRPHCJASXKZ-UHFFFAOYSA-N |
SMILES |
C=C(C1CCC(=CC1)Cl)Cl |
SMILES canónico |
C=C(C1CCC(=CC1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.